molecular formula C8H10N2O3S B6211009 4-amino-N-methanesulfonylbenzamide CAS No. 1023277-26-0

4-amino-N-methanesulfonylbenzamide

Cat. No. B6211009
CAS RN: 1023277-26-0
M. Wt: 214.2
InChI Key:
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Description

4-amino-N-methanesulfonylbenzamide is a chemical compound with the CAS Number: 1023277-26-0 . It has a molecular weight of 214.24 and its IUPAC name is N-(4-aminobenzoyl)methanesulfonamide .


Molecular Structure Analysis

The molecular formula of 4-amino-N-methanesulfonylbenzamide is C8H10N2O3S . Its InChI Code is 1S/C8H10N2O3S/c1-14(12,13)10-8(11)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

4-amino-N-methanesulfonylbenzamide is a powder with a melting point between 165-167 degrees Celsius . It is stored at room temperature .

Scientific Research Applications

Amino Acid Analysis in Proteins

An analytical procedure utilizing 4 N methanesulfonic acid for the precise amino acid composition of proteins or peptides from a single hydrolysate is described. This method distinguishes between free sulfhydryl groups and disulfides, offering advantages in direct ion exchange column application and accurate amino acid values, including tryptophan and half-cystine (Simpson, Neuberger, & Liu, 1976).

DNA Cleavage in Antitumor Agents

The antitumor agent 3-Amino-1,2,4-benzotriazine 1,4-dioxide (SR4233) undergoes bioreductive activation and selectively targets oxygen-deficient cells. Its biological activity is believed to derive from DNA cleavage, involving hydroxyl radical formation, which is critical for its antitumor properties (Daniels & Gates, 1996).

Gas Hydrate Inhibition

A study on the use of naturally occurring amino acids, including 4-amino-N-methanesulfonylbenzamide derivatives, as methane hydrate inhibitors, revealed their effectiveness in both thermodynamic and kinetic perspectives. This research contributes to understanding the role of amino acids in gas hydrate inhibition processes (Altamash et al., 2017).

Effect on Cell Toxicity and Transformation

3-Aminobenzamide, a derivative, demonstrated an ability to alter the toxic and transforming effects of certain substances in BALB/3T3 cells. This research highlights its potential role in DNA repair and the chemical induction of transformation in vitro (Lubet et al., 1984).

C–N Bond Formation in Organic Chemistry

The use of methanesulfonic acid as a catalyst in reactions involving chromonyl Meldrum’s acid and N-substituted 2-aminobenzamides, a related chemical, led to the synthesis of functionalized compounds. This showcases its utility in facilitating complex organic reactions (Balalaie, Bijanzadeh, Mehrparvar, & Rominger, 2015).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, and H335 , indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-N-methanesulfonylbenzamide involves the reaction of 4-nitrobenzoyl chloride with methanesulfonamide, followed by reduction of the resulting nitro compound to the corresponding amine.", "Starting Materials": [ "4-nitrobenzoyl chloride", "methanesulfonamide", "sodium borohydride", "acetic acid", "water" ], "Reaction": [ "Step 1: Dissolve 4-nitrobenzoyl chloride in dry dichloromethane.", "Step 2: Add methanesulfonamide to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add sodium borohydride to the reaction mixture and stir for an additional 2 hours.", "Step 4: Quench the reaction with acetic acid and dilute with water.", "Step 5: Extract the product with dichloromethane and dry over anhydrous sodium sulfate.", "Step 6: Purify the product by recrystallization from ethanol." ] }

CAS RN

1023277-26-0

Product Name

4-amino-N-methanesulfonylbenzamide

Molecular Formula

C8H10N2O3S

Molecular Weight

214.2

Purity

95

Origin of Product

United States

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